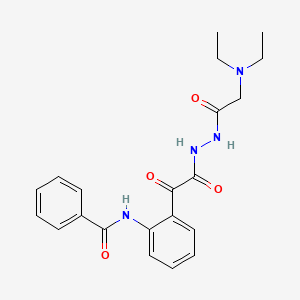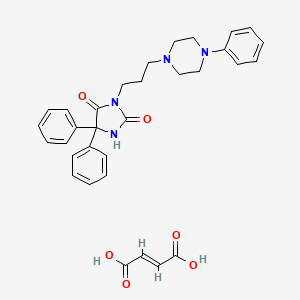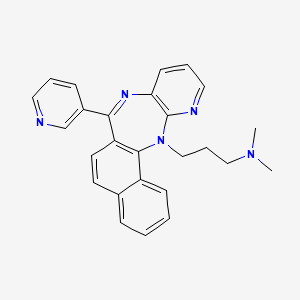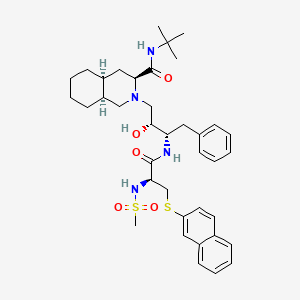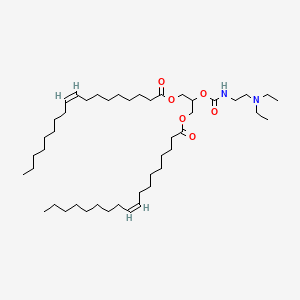
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol: is a synthetic compound with the molecular formula C46H86N2O6 and a molecular weight of 763.2 g/mol . It is characterized by its complex structure, which includes a diethylaminoethyl group and dioleylglycerol backbone. This compound is known for its applications in various scientific fields, particularly in the development of liposomal formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol typically involves the following steps :
Preparation of Dioleylglycerol: Dioleylglycerol is synthesized by esterification of glycerol with oleic acid under acidic conditions.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a carbamoylation reaction. This involves reacting dioleylglycerol with diethylaminoethyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with oleic acid.
Carbamoylation: Introduction of the diethylaminoethyl group using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The diethylaminoethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex lipids and surfactants.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol involves its ability to form liposomal structures . These liposomes can encapsulate drugs, enhancing their stability and bioavailability. The compound interacts with cellular membranes, facilitating the delivery of encapsulated drugs to target cells. The diethylaminoethyl group plays a crucial role in the compound’s cationic nature, which aids in the interaction with negatively charged cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleoylglycerol
- 2-Diethylaminoethyl hexanoate
- Diethylaminoethyl cellulose
Uniqueness
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol is unique due to its specific structure, which combines a diethylaminoethyl group with a dioleylglycerol backbone. This combination imparts unique properties, such as enhanced liposomal formation and improved drug delivery capabilities, distinguishing it from other similar compounds .
Properties
CAS No. |
160005-13-0 |
|---|---|
Molecular Formula |
C46H86N2O6 |
Molecular Weight |
763.2 g/mol |
IUPAC Name |
[2-[2-(diethylamino)ethylcarbamoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H86N2O6/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(49)52-41-43(54-46(51)47-39-40-48(7-3)8-4)42-53-45(50)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,43H,5-20,25-42H2,1-4H3,(H,47,51)/b23-21-,24-22- |
InChI Key |
SDFOCMGSQNWWPN-SXAUZNKPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)NCCN(CC)CC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


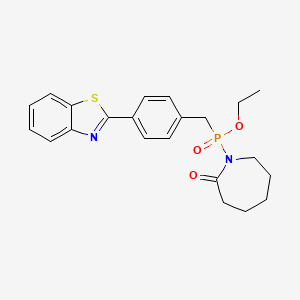
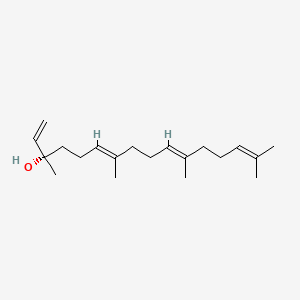
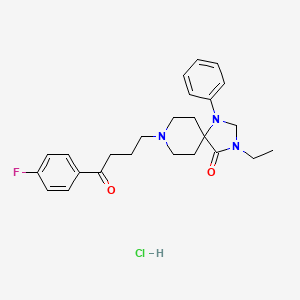
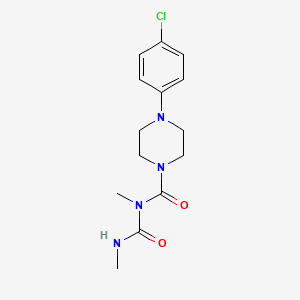
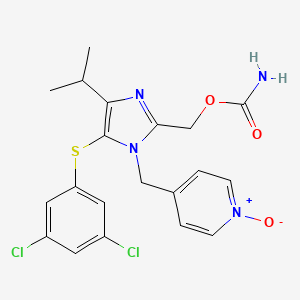
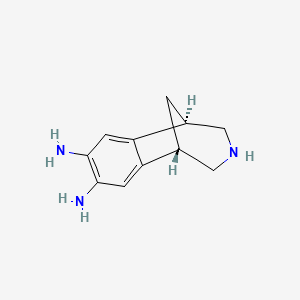
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)


